molecular formula C10H8O4 B12951143 5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid

5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B12951143
M. Wt: 192.17 g/mol
InChI Key: PBDXEKVJUSPQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid is a complex organic compound with the molecular formula C10H8O4. It is characterized by a fused ring structure that includes a cyclobutane ring and a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, high-pressure reactions, and continuous flow processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydrocyclobuta[f][1,3]benzodioxole: Similar in structure but lacks the carboxylic acid group.

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety but differ in other structural features.

Uniqueness

5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid is unique due to its fused ring structure and the presence of both cyclobutane and benzodioxole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene-4-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-10(12)7-1-5-2-8-9(3-6(5)7)14-4-13-8/h2-3,7H,1,4H2,(H,11,12)

InChI Key

PBDXEKVJUSPQKS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C21)OCO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.